

M4 Agonists in Schizophrenia: A Comparative Review of a New Therapeutic Frontier

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A new wave of therapeutic agents targeting the muscarinic M4 acetylcholine receptor is poised to reshape the treatment landscape for schizophrenia. These M4 agonists offer a novel mechanism of action, moving beyond the dopamine D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades. This guide provides a comparative analysis of the leading M4 agonists in clinical development, presenting key preclinical and clinical data to inform researchers, scientists, and drug development professionals.

The rationale for targeting the M4 receptor in schizophrenia stems from its role in modulating dopamine release in the striatum, a key brain region implicated in psychosis.[1][2] Activation of M4 receptors is expected to reduce the hyperactivity of the dopaminergic system associated with the positive symptoms of schizophrenia, without the direct blockade of D2 receptors that can lead to significant side effects.[3][4]

This review focuses on the most advanced M4 agonists in clinical trials: KarXT (xanomeline-trospium), emraclidine (CVL-231), and NBI-1117568. We will also touch upon emerging candidates to provide a comprehensive overview of the field.

Mechanism of Action: Diverse Approaches to M4 Activation

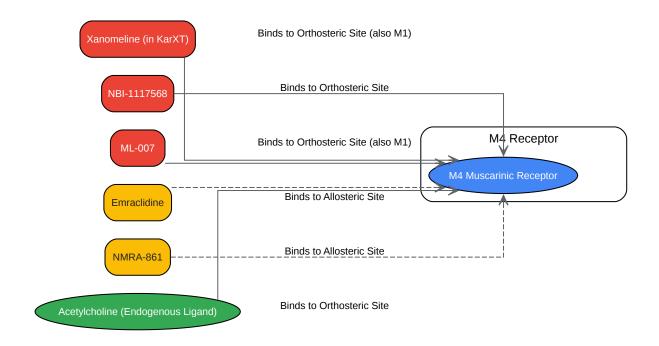
The M4 agonists currently in development employ different pharmacological strategies to achieve their therapeutic effect.



- KarXT (Xanomeline-Trospium): Developed by Karuna Therapeutics (a subsidiary of Bristol Myers Squibb), KarXT combines xanomeline, a muscarinic agonist that stimulates both M1 and M4 receptors, with trospium, a peripherally acting muscarinic antagonist.[3][5][6] Xanomeline's central action on M1 and M4 receptors is believed to contribute to its antipsychotic and pro-cognitive effects, while trospium mitigates the peripheral cholinergic side effects associated with xanomeline.[6][7] The U.S. Food and Drug Administration (FDA) approved KarXT, now branded as Cobenfy, for the treatment of schizophrenia in adults in September 2024.[3][8][9]
- Emraclidine (CVL-231): Developed by Cerevel Therapeutics (a subsidiary of AbbVie),
 emraclidine is a positive allosteric modulator (PAM) of the M4 receptor.[2][10][11] As a PAM,
 emraclidine does not directly activate the M4 receptor but enhances its response to the
 endogenous neurotransmitter acetylcholine.[11] This selective modulation is intended to
 provide antipsychotic effects with a potentially improved side-effect profile compared to
 broad-acting muscarinic agonists.[2][12][13]
- NBI-1117568: Developed by Neurocrine Biosciences, NBI-1117568 is a selective M4
 orthosteric agonist.[1][14] Unlike PAMs, orthosteric agonists directly bind to and activate the
 receptor at the same site as the natural ligand. The high selectivity for the M4 receptor is
 designed to minimize off-target effects.[1]
- ML-007: Developed by Maplight Therapeutics, ML-007 is a muscarinic M1/M4 receptor agonist.[15][16] Preclinical data suggest it has potent agonist activity at both receptor subtypes.[15]
- NMRA-861: Developed by Neumora Therapeutics, NMRA-861 is a highly potent and selective M4 muscarinic receptor positive allosteric modulator (PAM).[17]

Below is a diagram illustrating the different mechanisms of action of these M4 agonists.





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Caption: Mechanisms of action of different M4 agonists.

Preclinical Data: A Look at Potency and Selectivity

Detailed preclinical data on receptor binding affinity and functional activity are crucial for comparing the pharmacological profiles of these M4 agonists. While comprehensive head-to-head studies are not publicly available, data from various sources provide insights into their properties.



Compound	Target(s)	Mechanism	Key Preclinical Findings
Xanomeline	M1/M4 Agonist	Orthosteric Agonist	Demonstrates antipsychotic-like efficacy in animal models of psychosis. [18] These effects are absent in M4 knockout mice.[18]
Emraclidine (CVL- 231)	M4 PAM	Positive Allosteric Modulator	Selectively enhances M4 receptor activity in response to acetylcholine.[11] Designed for a favorable balance of potency and brain penetration.[19]
NBI-1117568	M4 Agonist	Selective Orthosteric Agonist	Shows high selectivity for the M4 receptor in preclinical studies.[1]
ML-007	M1/M4 Agonist	Orthosteric Agonist	In vitro assays show stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline.[15] Preclinical efficacy in psychosis models is dependent on both M1 and M4 receptors.[16]
NMRA-861	M4 PAM	Positive Allosteric Modulator	A highly potent and selective PAM of the M4 receptor.[17]



Experimental Protocols:

- Receptor Binding Assays: Typically, these assays involve radioligand binding to cell
 membranes expressing the target receptor (e.g., CHO or HEK293 cells). The affinity of the
 test compound is determined by its ability to displace the radioligand, and the results are
 expressed as the inhibition constant (Ki).
- Functional Assays: These assays measure the functional response of the receptor to the compound. For agonists, this is often measured as the half-maximal effective concentration (EC50) in assays that detect downstream signaling events, such as calcium mobilization or GTPyS binding.

Clinical Trial Data: Efficacy and Safety in Schizophrenia

The clinical development programs for these M4 agonists have yielded a wealth of data on their efficacy and safety in patients with schizophrenia. The primary endpoint in most of these trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.



Drug	Phase of Development	Key Efficacy Results	Key Safety and Tolerability Findings
KarXT (xanomeline- trospium)	Approved	Statistically significant and clinically meaningful improvements in PANSS total scores compared to placebo in Phase 2 and 3 trials.[20]	Generally well- tolerated. Common adverse events include nausea, vomiting, constipation, and headache.[5] The incidence of extrapyramidal symptoms (EPS) is low.[4]
Emraclidine (CVL- 231)	Phase 2	Did not meet the primary endpoint of a statistically significant improvement in PANSS total score compared to placebo in the EMPOWER-1 and EMPOWER-2 trials.[10][21][22][23]	Was well-tolerated with a safety profile comparable to Phase 1b trials.[10][22] Common adverse events included headache, dry mouth, and dyspepsia.[10] [22]
NBI-1117568	Phase 3	Phase 2 trial met its primary endpoint, showing a statistically significant and clinically meaningful reduction in PANSS total score at the 20 mg once-daily dose. [14][24] The placeboadjusted mean reduction was 7.5 points.[24]	Generally safe and well-tolerated.[24] Low rates of gastrointestinal and cardiovascular side effects.[14][24] No significant weight gain compared to placebo. [24]



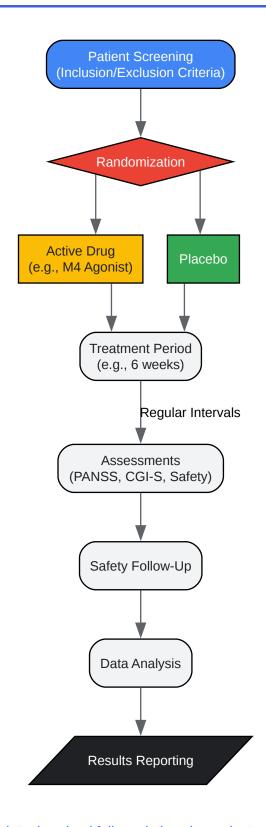
Experimental Protocols for Clinical Trials:

The clinical trials for these M4 agonists are typically randomized, double-blind, placebocontrolled studies conducted in adult patients with a diagnosis of schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.

- Inclusion Criteria: Generally include a confirmed diagnosis of schizophrenia (e.g., according to DSM-5 criteria), a minimum PANSS total score at baseline (e.g., >80), and the ability to provide informed consent.
- Exclusion Criteria: Often include a history of substance use disorder within a specified period, significant unstable medical conditions, and use of other antipsychotic medications during the trial.
- Primary Endpoint: The change from baseline in the PANSS total score at a predefined time point (e.g., week 6).
- Secondary Endpoints: May include changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression-Severity (CGI-S) scale, and measures of cognitive function.
- Safety Assessments: Include monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

Below is a workflow diagram for a typical Phase 2/3 clinical trial for an M4 agonist in schizophrenia.





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Caption: Typical clinical trial workflow for M4 agonists.

Future Directions and Unmet Needs



The development of M4 agonists represents a significant advancement in the pharmacotherapy of schizophrenia. However, several questions and unmet needs remain:

- Long-term Efficacy and Safety: While short-term data are promising for some agents, long-term studies are needed to establish their sustained efficacy and safety profile.
- Impact on Negative and Cognitive Symptoms: A major unmet need in schizophrenia treatment is the management of negative and cognitive symptoms. The pro-cognitive potential of M1/M4 agonists like KarXT is of particular interest and requires further investigation.[4]
- Head-to-Head Comparisons: Direct comparative trials between different M4 agonists and between M4 agonists and current standard-of-care antipsychotics will be crucial to determine their relative efficacy and tolerability.
- Patient Stratification: Identifying patient populations who are most likely to respond to M4targeted therapies could optimize treatment outcomes.

In conclusion, the M4 receptor has emerged as a highly promising target for the development of novel antipsychotics. The diverse pharmacological approaches of the M4 agonists currently in development, from dual M1/M4 agonists to selective PAMs and orthosteric agonists, offer a range of potential therapeutic options. As more data from ongoing and future clinical trials become available, a clearer picture of the role of these agents in the management of schizophrenia will emerge, potentially heralding a new era of personalized and more effective treatment for this debilitating illness.

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